![molecular formula C18H14N2O4S B2748910 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate CAS No. 877637-29-1](/img/structure/B2748910.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate” is a chemical compound with a unique structure that allows for diverse applications, including scientific research, drug discovery, and material synthesis. It has the IUPAC name 4-oxo-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate .
Molecular Structure Analysis
The molecular formula of this compound is C17H11N3O6S . The InChi Key is UASIRTUMPRQVFY-UHFFFAOYSA-N . The compound is characterized by a pyran ring with a pyrimidinylsulfanyl group and a phenylacetate group attached .Wissenschaftliche Forschungsanwendungen
- The compound ML221, a derivative of 4-oxo-6-[(pyrimidin-2-ylthio)methyl]-4H-pyran-3-yl 4-nitrobenzoate, acts as a functional antagonist of the apelin (APJ) receptor. The apelin/APJ system plays a critical role in cardiovascular homeostasis and is associated with cardiovascular diseases .
- Recent research suggests that the apelin/APJ system also influences energy metabolism. Investigating how ML221 affects energy balance, glucose homeostasis, and lipid metabolism could provide valuable insights .
- Beyond cardiovascular effects, the apelin/APJ system has emerged as a regulator of gastrointestinal function. ML221’s impact on gut physiology warrants further exploration .
- In a different context, novel compounds derived from 4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine have been synthesized. These compounds exhibit antiviral properties, and their potential in combating viral infections merits investigation .
- The synthetic methodology and structure-activity relationship (SAR) of ML221 are essential for understanding its pharmacological properties. Researchers can explore modifications to enhance its selectivity and potency .
- ML221’s unique scaffold provides opportunities for further chemical modifications. Medicinal chemists can optimize its properties, such as solubility, stability, and bioavailability, to develop more potent APJ antagonists .
- Investigating the molecular interactions between ML221 and the APJ receptor can reveal insights into its mode of action. Structural biology and computational modeling can shed light on binding sites and conformational changes .
- The synthesis of ML221 involved specific reactions and strategies. Researchers can explore alternative synthetic routes or scalable methods for large-scale production .
Cardiovascular Research
Energy Metabolism Studies
Gastrointestinal Function
Antiviral Applications
Chemical Biology and Drug Development
Medicinal Chemistry
Mechanistic Studies
Synthetic Methodology Development
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15-10-14(12-25-18-19-7-4-8-20-18)23-11-16(15)24-17(22)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMCRVTEKEPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.